

Technical Monograph: 1,2-Benzisoxazol-3-ylacetyl Chloride[1][2]

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Compound of Interest

Compound Name:	1,2-Benzisoxazol-3-ylacetyl chloride
CAS No.:	84637-43-4
Cat. No.:	B3157153

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Executive Summary

1,2-Benzisoxazol-3-ylacetyl chloride (CAS 84637-43-4) is a specialized heterocyclic electrophile used primarily as a building block in medicinal chemistry.[1][2] It serves as the activated derivative of 1,2-benzisoxazole-3-acetic acid (CAS 4865-84-3), facilitating the introduction of the pharmacologically active 1,2-benzisoxazole moiety into target molecules.[2] This scaffold is critical in neuropharmacology, forming the core of established anticonvulsants (e.g., Zonisamide) and atypical antipsychotics (e.g., Risperidone, Paliperidone).

This guide details the chemical identity, synthesis, handling protocols, and pharmaceutical applications of this compound, designed for researchers requiring high-purity derivatization of benzisoxazole scaffolds.

Chemical Identity & Properties

Nomenclature & Identifiers

Property	Detail
Chemical Name	1,2-Benzisoxazol-3-ylacetyl chloride
CAS Number	84637-43-4
Parent Acid CAS	4865-84-3 (1,2-Benzisoxazole-3-acetic acid)
Molecular Formula	C ₁₀ H ₇ N ₁ O ₂ C ₁₀ H ₇ NO
Molecular Weight	195.60 g/mol
SMILES	<chem>CC(=O)CC1=NOC2=CC=CC=C12</chem>
InChI Key	Derivative of BVSIA YQIMUUCRW (Acid)
Appearance	Off-white to yellow solid (low melting) or oil; hydrolyzes rapidly. ^{[2][3][4]}

Structural Significance

The compound features a 1,2-benzisoxazole bicyclic ring system fused to an acetyl chloride tail at the C3 position.

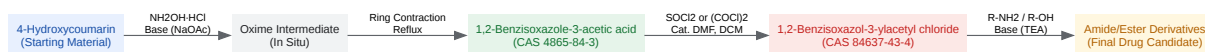
- **Benzisoxazole Core:** A bioisostere of indole and benzothiophene, known for modulating dopaminergic (D2) and serotonergic (5-HT2A) receptors.^[2]
- **Acyl Chloride Moiety:** A highly reactive electrophile that enables the formation of stable amide or ester linkages under mild conditions, essential for fragment-based drug discovery (FBDD).

Synthesis & Manufacturing

The synthesis of **1,2-benzisoxazol-3-ylacetyl chloride** is typically a two-stage process. The parent acid is first constructed via ring contraction of coumarin derivatives or cyclization of oximes, followed by activation with a chlorinating agent.

Pathway Analysis

The most robust industrial route begins with 4-hydroxycoumarin, which undergoes reaction with hydroxylamine to effect a ring rearrangement, yielding the benzisoxazole acetic acid. This acid is then converted to the chloride.



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Figure 1: Synthetic pathway from 4-hydroxycoumarin to benzisoxazole derivatives via the acyl chloride intermediate.^[2]

Reaction Mechanism^{[2][7][8][9]}

- **Nucleophilic Attack:** Hydroxylamine attacks the lactone carbonyl of 4-hydroxycoumarin.
- **Rearrangement:** The resulting oxime undergoes an intramolecular cyclization/rearrangement to form the 1,2-benzisoxazole ring with an acetic acid side chain.
- **Chlorination:** The carboxylic acid reacts with thionyl chloride (SOCl_2). The hydroxyl group is replaced by chlorine via an intermediate chlorosulfite ester, releasing SO_2 and HCl gas.

Pharmaceutical Applications

This acyl chloride is a "linchpin" reagent, allowing the benzisoxazole pharmacophore to be "snapped" onto various amine-bearing scaffolds.

Drug Development Context

While not the direct precursor to Risperidone (which uses a piperidiny-benzisoxazole), this compound is used to synthesize structural analogs for:

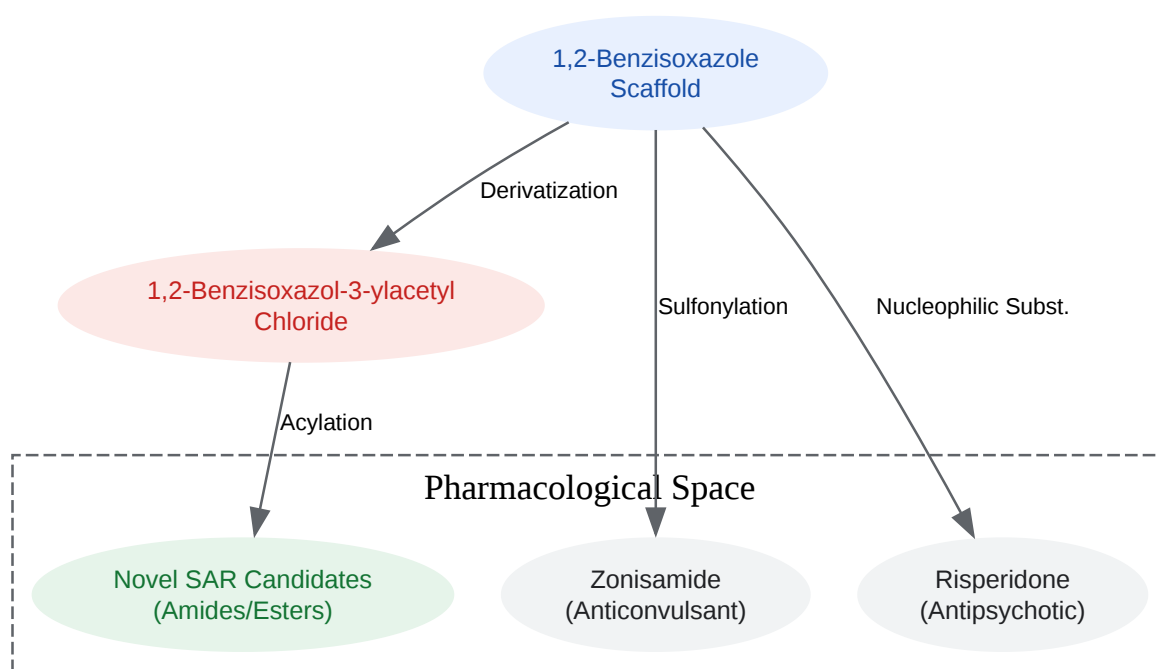
- Structure-Activity Relationship (SAR) Studies: Varying the linker length or carbonyl functionality in antipsychotic candidates.[2]
- Metabolic Probes: Synthesizing

C or

C labeled tracers (e.g., for Zonisamide-related metabolism studies) where the acetyl group is a convenient labeling site.[2]

- Peptidomimetics: Introducing the benzisoxazole group as a tryptophan mimic in protease inhibitors.

Comparative Structural Logic[2]



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Figure 2: The role of the benzisoxazole scaffold in established drugs versus the specific utility of the acetyl chloride derivative in generating novel candidates.

Experimental Protocol: Synthesis & Usage

Safety Warning: This protocol involves thionyl chloride (corrosive, toxic) and generates HCl gas. Perform all operations in a functioning fume hood.

A. Synthesis of 1,2-Benzisoxazol-3-ylacetyl Chloride

Objective: Convert 1,2-benzisoxazole-3-acetic acid to its acid chloride.

- Preparation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 eq (e.g., 5.0 g) of 1,2-benzisoxazole-3-acetic acid in 50 mL of anhydrous dichloromethane (DCM).
- Activation: Add 2-3 drops of anhydrous Dimethylformamide (DMF) as a catalyst.
- Chlorination: Dropwise, add 1.5 eq of oxalyl chloride (or thionyl chloride) at 0°C under nitrogen atmosphere.
 - Note: Oxalyl chloride is preferred for easier workup (gaseous byproducts only).
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Evolution of gas () indicates reaction progress.
- Completion: The suspension should become a clear solution.
- Isolation: Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess reagent.
 - Critical: Do not use water. Use a high-vacuum pump to remove traces of HCl.[2]
 - Result: The crude acyl chloride is obtained as a yellow oil or semi-solid, which is used immediately in the next step without purification.

B. General Amide Coupling (Derivatization)

Objective: Couple the acyl chloride with a primary amine (

).

- Dissolution: Redissolve the crude acyl chloride in anhydrous DCM or THF.
- Coupling: Cool to 0°C. Add a solution containing 1.0 eq of the target amine and 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
- Workup: Stir at room temperature for 1–2 hours. Quench with water, extract with DCM, wash with brine, dry over

, and concentrate.

Handling, Stability & Storage

- Moisture Sensitivity: High. Reacts violently with water to regenerate the parent acid and HCl.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
- Container: Tightly sealed glass vials with PTFE-lined caps; parafilm is insufficient for long-term storage due to HCl permeation.[2]
- Stability: Unstable if exposed to humid air. It is recommended to generate in situ rather than storing for extended periods.

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